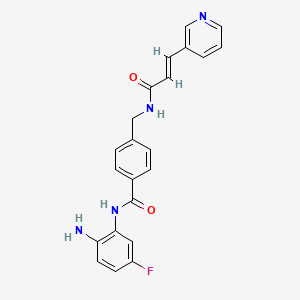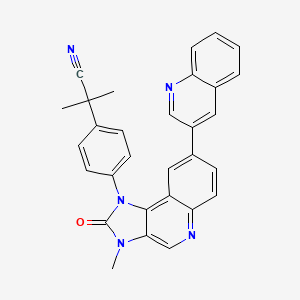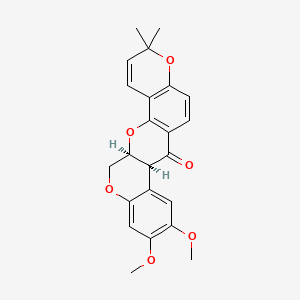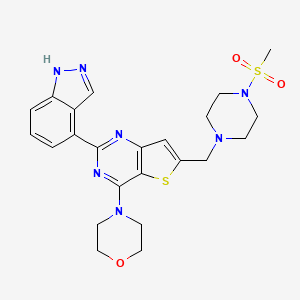
ピルビニアムパモアート
概要
説明
Pyrvinium pamoate is an anthelmintic agent that has been used for the treatment of pinworm infestations . It belongs to the cyanine dye family and is a lipophilic cation . Its structure is similar to some polyaminopyrimidines and mitochondrial-targeting peptoids .
Synthesis Analysis
Pyrvinium pamoate can be synthesized using methods based on Skraup synthesis and Paal-Knorr synthesis . An alternative convergent synthetic strategy to pyrvinium triflate salts through Friedländer synthesis has also been reported .Molecular Structure Analysis
The molecular formula of Pyrvinium pamoate is C75H70N6O6 . It is a cyanine dye with multiple amino groups and shares structural similarities with some naturally occurring polyaminopyrimidine/polyamine compounds .Chemical Reactions Analysis
Pyrvinium pamoate has been found to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response .Physical And Chemical Properties Analysis
Pyrvinium pamoate is a potent androgen receptor inhibitor . It has a molecular weight of 1151.40 .科学的研究の応用
抗癌剤
ピルビニアムパモアートは、in vitroおよびin vivoの両方において、さまざまなヒト癌において強力な抗癌分子として同定されています . 癌に対するその有効性は、ミトコンドリア機能の阻害、WNT経路、および癌幹細胞の更新を含む、さまざまな作用機序に起因しています .
ミトコンドリア機能モジュレーター
ピルビニアムパモアートは、一部のポリアミノピリミジンやミトコンドリア標的ペプトイドと同様に、その構造によりミトコンドリアの局在化と標的に関連付けられています . それはミトコンドリアと共局在化し、ミトコンドリアの基底酸化消費速度を低下させ、最終的にミトコンドリア機能を調節することができません .
タンパク質のフォールディング応答(UPR)トリガー
ピルビニアムパモアートは、細胞外刺激や小胞体ストレスへの応答など、タンパク質のフォールディング応答(UPR)様経路をトリガーできます . それはまた、硫黄化合物の異化プロセスや酸化還元状態への応答など、代謝的再プログラミングを引き起こします .
タンパク質フォールディング機能の阻害剤
ピルビニアムパモアートは、タンパク質のフォールディングとATP代謝プロセスを含む、タンパク質のフォールディング機能を鈍らせることが判明しています .
統合ストレス応答(ISR)誘導体
ピルビニアムパモアートは、用量と時間に依存して、eIF2α-ATF4経路の活性化とmTORC1シグナル伝達の阻害によって示される統合ストレス応答(ISR)を誘導できます .
セロトニン受容体2Cスプライシングの阻害剤
ピルビニアムパモアートは、RNA構造に影響を与えることで、セロトニン受容体2Cの代替スプライシングを変更します .
WNTシグナル伝達経路の阻害剤
2010年、Thorneらは、ピルビニアムパモアートが、アフリカツメガエルおよびヒト結腸癌細胞において、低ナノモル濃度(in vitroおよびin vivo)でWNTシグナル伝達経路を阻害したことを発見しました .
大腸癌(CRC)の治療
以前の研究では、ピルビニアムパモアートが、大腸癌(CRC)細胞の増殖と移動を効果的に阻害できることが示されました . それはCRCの治療における潜在的な治療薬として探求されています .
作用機序
Target of Action
Pyrvinium pamoate, a lipophilic cation belonging to the cyanine dye family, has been linked with mitochondrial localization and targeting . It has been identified as a potent Wnt inhibitor , acting through activation of Casein kinase CK1α .
Mode of Action
Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it suppresses the Wnt pathway by activating casein kinase 1α .
Biochemical Pathways
Pyrvinium pamoate affects several biochemical pathways. It inhibits the mitochondrial respiratory complex I , which results in decreased ATP production and the increased production of reactive oxygen species (ROS) . It also suppresses the Wnt pathway , a crucial pathway involved in cell proliferation and differentiation .
Pharmacokinetics
Pyrvinium pamoate is not significantly absorbed from the gastrointestinal tract
Result of Action
The action of pyrvinium pamoate leads to a decrease in mitochondrial RNA expression . This subsequently leads to a 90% reduction in mitochondrial encoded gene expression . It also causes a decrease in ATP production and an increase in the production of ROS .
Action Environment
Pyrvinium pamoate’s activity is increased in nutrient-poor microenvironments . It is particularly effective in low glucose settings . This is significant as many cancerous tumors create such nutrient-deprived environments, making pyrvinium pamoate a potential candidate for cancer treatment.
Safety and Hazards
Pyrvinium pamoate is toxic and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Gastrointestinal disturbances such as nausea, vomiting, dyspepsia, indigestion, and abdominal pain are frequent side effects . Allergic reactions and photosensitivity have also been reported .
将来の方向性
Pyrvinium pamoate has been shown to have strong anti-cancer activity in various human cancers in vitro and in vivo . Despite the overwhelming evidence demonstrating the efficacy of pyrvinium for the treatment of human cancers, pyrvinium has not yet been repurposed for the treatment of cancers . This suggests a potential future direction for the use of Pyrvinium pamoate in cancer treatment.
生化学分析
Biochemical Properties
Pyrvinium pamoate is believed to interfere with glucose uptake by pinworms . It is also thought to inhibit mitochondrial respiration complex 1 and suppress the unfolded protein response . Furthermore, it is believed to suppress the Wnt pathway by activating casein kinase 1α .
Cellular Effects
Pyrvinium pamoate has been found to inhibit cell proliferation in various human cancers in vitro and in vivo . It has been shown to increase intracellular reactive oxygen species (ROS) accumulation , and to inhibit ALL proliferation, with varied selectivity to different ALL cell subtypes .
Molecular Mechanism
The molecular mechanism of pyrvinium pamoate involves interference with glucose uptake by pinworms, inhibition of mitochondrial respiration complex 1, suppression of the unfolded protein response, and suppression of the Wnt pathway by activating casein kinase 1α . It selectively binds mitochondrial G-quadruplexes and inhibits mitochondrial RNA transcription in a G-quadruplex–dependent manner .
Temporal Effects in Laboratory Settings
Pyrvinium pamoate has been found to trigger an unfolded protein response (UPR)-like pathway, including responses to extracellular stimulus and to endoplasmic reticulum stress, as well as elicit metabolic reprogramming . It has also been found to co-localize with mitochondria and then decrease the mitochondrial basal oxidative consumption rate, ultimately dysregulating the mitochondrial function .
Dosage Effects in Animal Models
In animal models, pyrvinium pamoate has been shown to inhibit tumor growth with both intraperitoneal and oral administration of human-grade drug . It has also been found to improve glucose tolerance, fatty liver disorder, and serum cholesterol levels along with a reduced body weight gain in high-fat diet-fed mice .
Metabolic Pathways
Pyrvinium pamoate has been found to potently inhibit PDAC mitochondrial pathways including oxidative phosphorylation and fatty acid metabolism . It has also been found to suppress the NADH-fumarate reductase system that mediates a reverse reaction of the mitochondrial electron-transport chain complex II in anaerobic organisms such as parasitic helminthes or mammalian cells under tumor microenvironment-mimicking hypoglycemic/hypoxic conditions, thereby inhibiting efficient ATP production .
Transport and Distribution
Pyrvinium pamoate has been found to have detectable and therapeutic levels in the fat and pancreatic tissue of mice dosed and can be detected 2 hours after a single dose of pyrvinium pamoate . It shows preferential distribution of pyrvinium pamoate in the fat .
Subcellular Localization
Pyrvinium pamoate’s structure, similar to some polyaminopyrimidines and mitochondrial-targeting peptoids, has been linked with mitochondrial localization and targeting . It has also been found to co-localize with mitochondria .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pyrvinium pamoate involves the reaction of Pyrvinium with pamoic acid in the presence of a suitable solvent.", "Starting Materials": [ "Pyrvinium", "Pamoic acid" ], "Reaction": [ "Dissolve Pyrvinium and Pamoic acid in a suitable solvent", "Heat the reaction mixture under reflux for a specific time", "Cool the reaction mixture and filter the precipitated solid", "Wash the solid with a suitable solvent and dry it under vacuum", "Purify the solid by recrystallization using a suitable solvent to obtain Pyrvinium pamoate" ] } | |
| 3546-41-6 | |
分子式 |
C49H42N3O6- |
分子量 |
768.9 g/mol |
IUPAC名 |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine |
InChI |
InChI=1S/C26H28N3.C23H16O6/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h6-18H,1-5H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/q+1;/p-2 |
InChIキー |
ZFWFZMYQXOKWIY-UHFFFAOYSA-L |
異性体SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-] |
正規SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
外観 |
Solid powder |
melting_point |
410 to 419 °F (NTP, 1992) |
物理的記述 |
Pyrvinium pamoate appears as odorless bright orange or orange-red to brownish red or almost black fluffy powder. Melting point 210-215 °C. Insoluble in water. Tasteless. |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
7187-62-4 (Parent) 130-85-8 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
less than 1 mg/mL at 75 °F (NTP, 1992) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
VPC-14337; VPC 14337; VPC14337; Pyrvinium pamoate; Pyrvinium embonate; Viprynium embonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


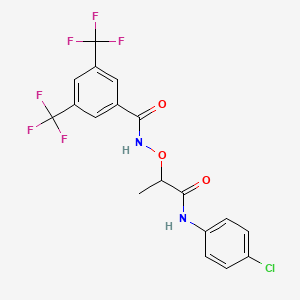


![(2s)-1-(1h-Indol-3-Yl)-3-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B1683964.png)
![N-{[(3s)-3-Amino-1-(5-Ethyl-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)pyrrolidin-3-Yl]methyl}-2,4-Difluorobenzamide](/img/structure/B1683966.png)
![[5-[2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol](/img/structure/B1683969.png)
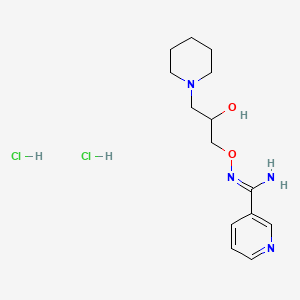
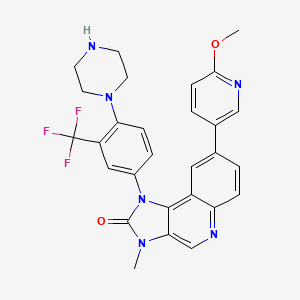
![4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B1683974.png)
